molecular formula C9H4BrF3 B13473192 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene

1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene

Cat. No.: B13473192
M. Wt: 249.03 g/mol
InChI Key: KRVBEDRXHHEUCC-UHFFFAOYSA-N
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Description

1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H4BrF3. It is a brominated aromatic compound featuring a trifluoropropynyl group attached to the benzene ring.

Preparation Methods

The synthesis of 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-3-iodobenzene and 3,3,3-trifluoropropyne.

    Reaction Conditions: The key reaction involves a palladium-catalyzed Sonogashira coupling reaction. This reaction is performed under an inert atmosphere, typically using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in the presence of a base such as triethylamine.

    Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Chemical Reactions Analysis

1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzene derivatives .

Scientific Research Applications

1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts. The trifluoropropynyl group can also participate in various reactions, influencing the overall reactivity and properties of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H4BrF3

Molecular Weight

249.03 g/mol

IUPAC Name

1-bromo-3-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C9H4BrF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H

InChI Key

KRVBEDRXHHEUCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CC(F)(F)F

Origin of Product

United States

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